
Befiradol
概要
説明
準備方法
合成経路と反応条件
ベフィラドールの合成は、重要な中間体の調製から始まり、複数の段階で実施されます。主な合成経路の1つは、3-クロロ-4-フルオロベンゾイルクロリドと4-フルオロピペリジンを反応させて中間体を生成することです。 この中間体は、次に(5-メチル-2-ピリジニル)メチルアミンと反応させてベフィラドールが生成されます .
工業生産方法
ベフィラドールの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用して、最終生成物が得られます .
化学反応の分析
反応の種類
ベフィラドールは、次のようなさまざまな化学反応を起こします。
酸化: ベフィラドールは、特定の条件下で酸化して対応する酸化物を生成できます。
還元: 還元反応を使用して、分子内の官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
ベフィラドールは、次のような幅広い科学研究への応用があります。
化学: セロトニン受容体を含む研究の基準化合物として使用されます。
生物学: 神経伝達物質系とニューロンの活動への影響について調査されています。
医学: パーキンソン病におけるレボドパ誘発ジスキネジア、慢性疼痛、その他の神経疾患の治療の可能性について研究されています.
科学的研究の応用
Pharmacological Properties
Befiradol is a highly selective agonist of the serotonin 5-HT1A receptor. Its pharmacological profile includes:
- High Efficacy : Exhibits potent agonist activity at 5-HT1A receptors, leading to significant neurochemical effects such as ERK phosphorylation and G-protein activation .
- Analgesic Effects : In preclinical studies, this compound demonstrated analgesic and antiallodynic properties comparable to high doses of opioid painkillers but with fewer side effects and less tolerance development .
- Dual Mechanism : Recent studies suggest that this compound may also reduce parkinsonism symptoms alongside LID, indicating potential for dual therapeutic effects in Parkinson's disease .
Treatment of Levodopa-Induced Dyskinesia
This compound's primary clinical application is in the management of LID in Parkinson's disease patients. Key findings include:
- Phase 2 Clinical Trials : A Phase 2A clinical trial demonstrated that NLX-112 met its primary endpoints of safety and tolerability while significantly reducing LID symptoms in patients .
- Dosage Efficacy : In non-human primate models, doses as low as 0.1 to 0.4 mg/kg were effective in reducing LID without compromising the anti-parkinsonian effects of levodopa .
Imaging Applications
This compound has been investigated as a radiotracer for positron emission tomography (PET) imaging:
- PET Radiotracer : When labeled with fluorine-18, this compound can visualize the distribution of active serotonin 5-HT1A receptors in the brain, providing insights into receptor function and potential therapeutic targets .
Table 1: Summary of Key Studies on this compound
作用機序
ベフィラドールは、セロトニン 5-HT1A 受容体を選択的に活性化することでその効果を発揮します。 この活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸(cAMP)レベルの低下、イオンチャネル活性調節など、細胞内イベントのカスケードにつながります . ベフィラドールは、ラット海馬膜でGalphaOタンパク質を選択的に活性化し、背側縫線核の5-HT1Aオートレセプターと前頭葉皮質の錐体ニューロンのヘテロレセプターを活性化することが示されています .
類似の化合物との比較
ベフィラドールは、5-HT1A 受容体アゴニストとしての高い選択性と効力のために独特です。類似の化合物には次のようなものがあります。
ブスピロン: 不安障害の治療に使用される5-HT1A 受容体の部分アゴニストです。
フレシノキサン: 不安解作用のある別の5-HT1A 受容体アゴニストです。
8-OH-DPAT: 5-HT1A 受容体の研究に使用される研究化合物です.
類似化合物との比較
Befiradol is unique due to its high selectivity and potency as a 5-HT1A receptor agonist. Similar compounds include:
Buspirone: A partial agonist of the 5-HT1A receptor used to treat anxiety disorders.
Flesinoxan: Another 5-HT1A receptor agonist with anxiolytic properties.
8-OH-DPAT: A research compound used to study the 5-HT1A receptor.
Compared to these compounds, this compound exhibits higher efficacy and selectivity, making it a promising candidate for therapeutic applications .
生物活性
Befiradol, also known as NLX-112 or F13640, is a highly selective agonist for the serotonin 5-HT1A receptor. Its biological activity has been extensively studied, demonstrating significant therapeutic potential across various neurological and psychiatric disorders. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects in preclinical and clinical studies, and potential applications.
This compound acts primarily as a full agonist at the 5-HT1A receptor, which is part of the serotonergic system. This receptor is involved in numerous physiological processes, including mood regulation, anxiety response, and pain modulation. The compound exhibits a unique pharmacological profile characterized by:
- High Selectivity : this compound shows a strong preference for the 5-HT1A receptor over other serotonin receptors, minimizing off-target effects that are common with less selective agents .
- Functional Selectivity : Studies indicate that this compound can activate different intracellular signaling pathways depending on the cellular context. For instance, it has been shown to activate G_i/o proteins while also influencing G_s protein pathways at higher concentrations .
Preclinical Studies
Preclinical investigations have highlighted several key findings regarding the efficacy and safety of this compound:
Antinociceptive Effects
In animal models, this compound demonstrated potent antinociceptive effects in both acute and chronic pain models without causing sedation. These effects were attributed to its action on the 5-HT1A receptors, which play a crucial role in modulating pain perception .
Behavioral Studies
In behavioral assays involving anxiety and locomotion:
- Anxiety Reduction : In studies using the elevated plus maze (EPM) and open field tests (OFT), this compound significantly reduced anxiety-like behaviors in mice. At doses ranging from 0.1 to 1.0 mg/kg, it increased exploratory behavior and reduced thigmotaxis (the tendency to stay close to walls) by up to 164% compared to controls .
- Locomotor Activity : The compound also improved locomotor activity in models simulating neurogenic bladder dysfunction post-spinal cord injury (SCI), suggesting its potential utility in treating movement disorders .
Clinical Applications
This compound's clinical applications are being explored in various contexts:
Parkinson's Disease
Recent trials have indicated that this compound may effectively reduce levodopa-induced dyskinesias in patients with Parkinson's disease. In rodent and non-human primate models, it showed significant antidyskinetic activity without major side effects, paving the way for future human trials .
Neurodegenerative Diseases
Research has also suggested that this compound might have benefits in treating neurodegenerative conditions such as Machado-Joseph disease (MJD). It was found to decrease aggregation of mutant ATXN3 protein, which is implicated in MJD pathology .
Summary of Key Findings
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXLMVXBZICTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943058 | |
Record name | Befiradol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-64-9 | |
Record name | Befiradol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208110-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befiradol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befiradol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFIRADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。